molecular formula C15H9BrF6O B1597015 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene CAS No. 845866-55-9

3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene

Cat. No.: B1597015
CAS No.: 845866-55-9
M. Wt: 399.12 g/mol
InChI Key: JNADRPIQYHKCTP-UHFFFAOYSA-N
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Description

3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene is an organic compound characterized by the presence of bromine, trifluoromethyl groups, and a benzyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene typically involves the bromination of 1,3-bis(trifluoromethyl)benzene. One common method includes the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of sulfuric acid or trifluoroacetic acid . The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often require specific solvents, temperatures, and inert atmospheres to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzyl bromide
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene
  • 3-Bromobenzotrifluoride

Uniqueness

Compared to similar compounds, 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as in the design of molecules with tailored properties for pharmaceutical or industrial use .

Properties

IUPAC Name

1-[(3-bromophenoxy)methyl]-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF6O/c16-12-2-1-3-13(7-12)23-8-9-4-10(14(17,18)19)6-11(5-9)15(20,21)22/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNADRPIQYHKCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373506
Record name 3-(3,5-bis(trifluoromethyl)-benzyloxy)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-55-9
Record name 3-(3,5-bis(trifluoromethyl)-benzyloxy)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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